N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a 3-methoxybenzyl group linked to an acetamide backbone and a 5-phenyl-1,2-oxazole moiety.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-5-6-14(10-17)13-20-19(22)12-16-11-18(24-21-16)15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBAWGPTSMLSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a methoxy-substituted phenyl group and a 1,2-oxazole moiety, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Kinase Inhibition : Some studies suggest that related compounds inhibit specific kinases involved in cancer cell proliferation. For instance, KIM-161, a phenylacetamide derivative, has shown significant cytotoxicity against various cancer cell lines by downregulating kinases like BRK and FLT, which are critical in signaling pathways associated with cell growth and survival .
- Apoptosis Induction : The activation of caspase pathways is a hallmark of apoptosis. KIM-161 demonstrated increased caspase-3 activity in HL60 leukemia cells, indicating that similar compounds may promote programmed cell death in cancer cells .
- Antimicrobial Activity : Compounds with similar structural features have exhibited antimicrobial properties. For example, some derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Cell Line / Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT116 (colon cancer) | 0.294 | Kinase inhibition |
| Cytotoxicity | HL60 (leukemia) | 0.362 | Apoptosis induction |
| Antibacterial | Staphylococcus aureus | 5.64 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 16.69 | Membrane disruption |
Case Study 1: Anticancer Potential
In a study exploring the anticancer potential of phenylacetamides, N-[3-(methoxymethyl)phenyl]-N'-(5-methyl-1,2-oxazol-3-yl)urea was highlighted for its ability to induce apoptosis in various cancer cell lines through caspase activation . This suggests that this compound may share similar properties.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of oxazole derivatives indicated that several compounds effectively inhibited the growth of pathogenic bacteria and fungi. The MIC values ranged significantly across different strains, showcasing the broad-spectrum potential of these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazole Moieties
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (CAS 1120281-92-6) :
This compound replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a benzyl group. The oxadiazole’s electron-deficient nature may alter binding affinity compared to the oxazole’s aromatic stability. Molecular weight (323.35 g/mol) and polarity differ slightly due to the oxadiazole’s additional nitrogen atom .- 2-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide derivatives: Fluorine substitution on the phenyl ring enhances metabolic stability and lipophilicity.
Triazole and Pyrazole Derivatives
N-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide :
Replacing the oxazole with a triazole ring reduces aromaticity but introduces additional hydrogen-bonding sites. Studies indicate triazole derivatives exhibit lower acetylcholinesterase (AChE) inhibitory activity compared to oxazole analogs, suggesting the oxazole’s electronic configuration is critical for enzyme interaction .2-(1H-Pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide :
Pyrazole-containing analogs show intermediate AChE inhibition between triazole and oxazole derivatives. The pyrazole’s smaller ring size may limit steric compatibility with enzyme active sites .
Benzothiazole and Sulfonamide Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: The benzothiazole core introduces a rigid bicyclic structure, while the trifluoromethyl group enhances electron-withdrawing effects.
- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide: The sulfamoyl group increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic 3-methoxybenzyl group .
Pesticide-Related Acetamides
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) :
Chloro and methoxymethyl substituents in alachlor confer herbicidal activity. The target compound lacks halogenation, suggesting divergent applications (pharmaceutical vs. agrochemical) .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on AChE Inhibition (Qualitative)
| Substituent on Acetamide Core | Heterocycle Type | AChE Inhibition Activity |
|---|---|---|
| 5-Phenyl-1,2-oxazol-3-yl | Oxazole | High (predicted) |
| 1H-1,2,4-Triazol-1-yl | Triazole | Low |
| 1H-Pyrazole-1-yl | Pyrazole | Intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
